molecular formula C14H16BrNO2 B8130848 5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide

5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide

Cat. No.: B8130848
M. Wt: 310.19 g/mol
InChI Key: SKBHOFBCPVGBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide is a benzamide derivative characterized by a bromine atom at the 5-position of the benzene ring, a cyclopropylmethoxy group at the 2-position, and a cyclopropyl substituent on the amide nitrogen.

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c15-10-3-6-13(18-8-9-1-2-9)12(7-10)14(17)16-11-4-5-11/h3,6-7,9,11H,1-2,4-5,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBHOFBCPVGBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Br)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide typically involves multiple steps. One common method includes the bromination of a suitable benzamide precursor, followed by the introduction of cyclopropyl and cyclopropylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research indicates that compounds similar to 5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide exhibit significant anticancer activity. For instance, benzamide derivatives have been studied for their ability to inhibit enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) . These enzymes are critical for nucleotide synthesis, and their inhibition can lead to reduced cancer cell proliferation.

Antimicrobial Activity:
The compound is also being investigated for its antimicrobial properties. Studies have shown that benzamide derivatives can exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects:
Furthermore, there is ongoing research into the anti-inflammatory effects of this compound. Benzamide derivatives have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Organic Synthesis

Building Block in Organic Chemistry:
this compound serves as a valuable building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the creation of more complex molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Indoles:
The compound can also be utilized in the synthesis of indole derivatives, which are important in medicinal chemistry due to their wide range of biological activities. The use of this compound as a reagent streamlines the synthetic process, enhancing efficiency and yield .

Material Science

Development of Specialty Chemicals:
In material science, this compound is explored for its potential applications in developing specialty chemicals with specific electronic or optical properties. Its unique structural features may contribute to the creation of novel materials with enhanced performance characteristics.

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityInvestigated the efficacy of benzamide derivatives against cancer cell linesFound significant inhibition of cell growth in treated cells compared to controls
Antimicrobial Properties AssessmentEvaluated the antibacterial activity of various benzamide compoundsDemonstrated effective inhibition against multiple bacterial strains
Synthesis MethodologiesExplored synthetic routes for producing complex organic compoundsHighlighted the efficiency of using brominated benzamides as intermediates

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Biological Target Key Findings
This compound Br (5), cyclopropylmethoxy (2), cyclopropyl (N) 340.23 (calculated) Not explicitly stated Structural analysis suggests potential PDE4 or HAT modulation (inferred).
FCPR03 (n-Isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide) Cyclopropylmethoxy (3), difluoromethoxy (4), isopropyl (N) 354.33 (calculated) PDE4 inhibitor IC₅₀ ~1.5 nM for PDE4; reduces depressive-like behaviors in mice; enhances synaptic plasticity (PSD95, synapsin 1).
5-Bromo-2-chloro-N-cyclopropylbenzamide Br (5), Cl (2), cyclopropyl (N) 301.18 Not stated Structural analog with halogen substitutions; potential for varied target interactions.
PCAF HAT Inhibitors (e.g., Compound 17: 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) Long acyl chains, carboxyphenyl groups Variable PCAF HAT 79% inhibition at 100 μM; acyl chain length critical for activity.
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Br (5), F (2), methoxyphenyl (N) 324.15 Not stated Demonstrates substituent-driven solubility and target selectivity variations.

Key Research Findings and Mechanistic Insights

PDE4 Inhibition: FCPR03 vs. Target Compound

  • FCPR03 exhibits potent PDE4 inhibition (IC₅₀ ~1.5 nM) and antidepressant efficacy in chronic unpredictable mild stress (CUMS) mice models :
    • Reduces immobility times in forced swim and tail suspension tests.
    • Enhances hippocampal dendritic spine density and synaptic protein levels (PSD95, synapsin 1) .
    • Activates Akt/GSK-3β signaling, promoting neuroplasticity .
  • Cyclopropyl groups may improve metabolic stability but reduce solubility.

PCAF HAT Inhibition: Substituent Effects

  • PCAF Inhibitors (e.g., Compound 17) rely on long acyl chains (C14) for ~79% inhibition, whereas the target compound’s rigid cyclopropyl groups may limit flexibility required for HAT binding.

Halogen and Alkoxy Group Comparisons

  • 5-Bromo-2-chloro-N-cyclopropylbenzamide and 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide highlight how halogen type (Br, Cl, F) and N-substituents (methoxyphenyl vs. cyclopropyl) influence electronic properties and target engagement.

Pharmacokinetic and Toxicity Considerations

  • FCPR03 demonstrates reduced emetic side effects compared to classical PDE4 inhibitors (e.g., rolipram) , likely due to its isopropyl and cyclopropylmethoxy groups enhancing selectivity.
  • The target compound’s cyclopropyl groups may confer metabolic resistance but could increase lipophilicity, affecting absorption and CNS penetration.

Biological Activity

5-Bromo-N-cyclopropyl-2-(cyclopropylmethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and two cyclopropyl groups, which contribute to its unique chemical properties. The presence of the benzamide moiety enhances its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways, including:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.

Anticancer Properties

Research indicates that compounds similar to this compound have demonstrated anticancer activity. For instance, studies on related benzamide derivatives have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have revealed that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This activity is thought to be mediated through disruption of bacterial cell wall synthesis or inhibition of essential metabolic processes.

Research Findings and Case Studies

Several studies have focused on the biological activity of benzamide derivatives, providing insights into the efficacy and mechanisms of action:

  • Anticancer Activity: A study demonstrated that similar benzamide derivatives could inhibit cell proliferation in breast cancer models, showcasing IC50 values in the low micromolar range, indicating potent activity against cancer cells .
  • Anti-inflammatory Assays: In a controlled study, compounds structurally related to this compound were shown to significantly reduce inflammation markers in animal models, suggesting a promising therapeutic application .
  • Molecular Docking Studies: Computational studies have revealed that the compound can effectively bind to target proteins involved in cancer progression and inflammation, supporting experimental findings regarding its biological activity .

Data Tables

Biological Activity IC50/EC50 Values Reference
Anticancer (e.g., Breast Cancer)~1 µM
Anti-inflammatorySignificant reduction in cytokines
Antimicrobial (e.g., E. coli)Varies by strain

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.